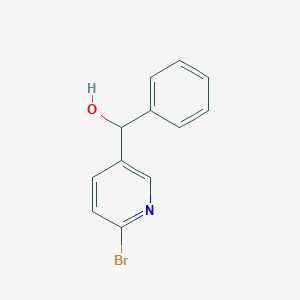
(6-Bromopyridin-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-pyridin-3-yl)-phenyl-methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-yl)-phenyl-methanol typically involves the bromination of pyridine derivatives followed by the introduction of a phenyl group. One common method involves the reaction of 3-hydroxypyridine with bromine to form 6-bromo-3-hydroxypyridine. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield (6-Bromo-pyridin-3-yl)-phenyl-methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-pyridin-3-yl)-phenyl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major product is (6-Bromo-pyridin-3-yl)-phenyl-ketone.
Reduction: The major product is (6-Hydroxy-pyridin-3-yl)-phenyl-methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-pyridin-3-yl)-phenyl-methanol when using an amine.
Applications De Recherche Scientifique
(6-Bromo-pyridin-3-yl)-phenyl-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for (6-Bromo-pyridin-3-yl)-phenyl-methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing specificity and affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-pyridin-2-yl)-methanol: Similar structure but with the bromine atom at the 2-position.
(6-Bromo-pyridin-4-yl)-methanol: Similar structure but with the bromine atom at the 4-position.
(6-Chloro-pyridin-3-yl)-phenyl-methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(6-Bromo-pyridin-3-yl)-phenyl-methanol is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
(6-bromopyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
Clé InChI |
JKTXMODFOWDBQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


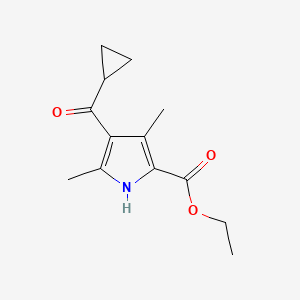
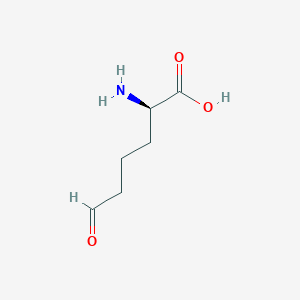
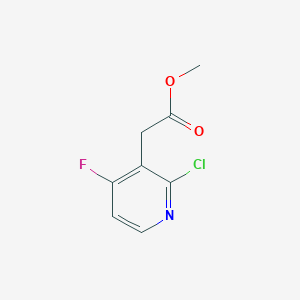
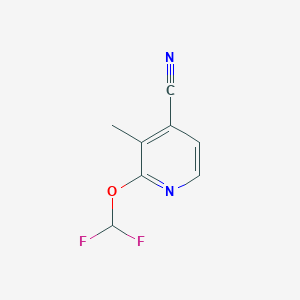
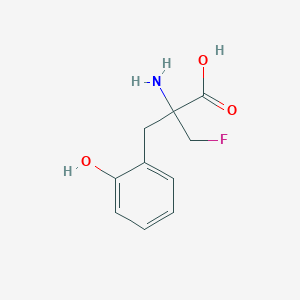
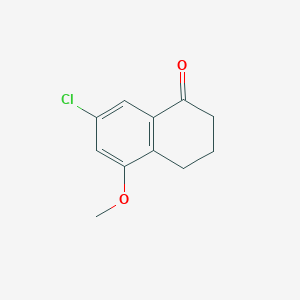
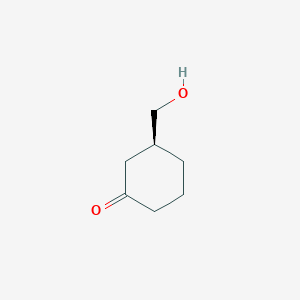
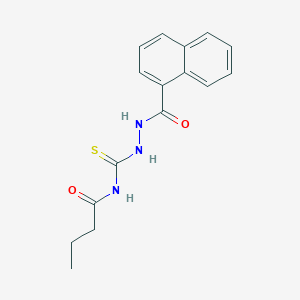

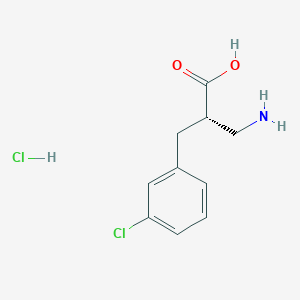

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)


